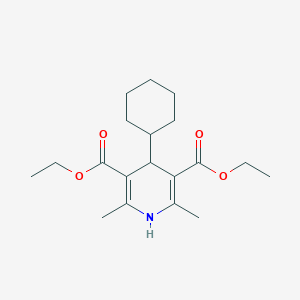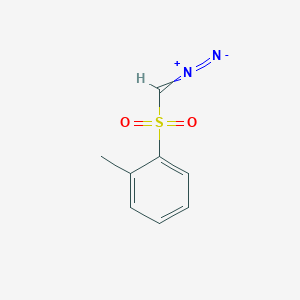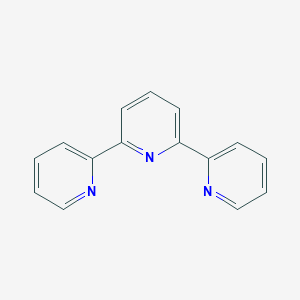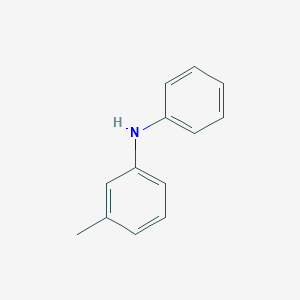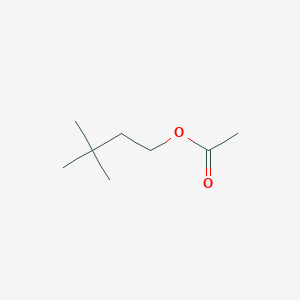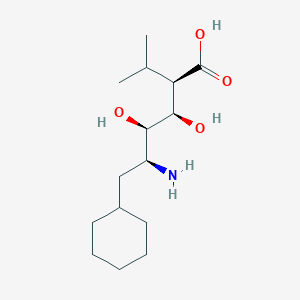
Cadmium selenide (CdSe)
Overview
Description
Cadmium selenide (CdSe) is an inorganic compound with the formula CdSe. It is a black to red-black solid that is classified as a II-VI semiconductor of the n-type. Cadmium selenide (CdSe) is known for its unique optical and electronic properties, making it useful in various applications, including solar cells, light-emitting diodes, and biofluorescent tagging .
Mechanism of Action
Target of Action
Cadmium selenide (CdSe) is a binary inorganic compound that falls into the category of II–VI group semiconductors . It primarily targets the enzyme NADH-dependent nitrate reductase , which plays a crucial role in reducing cadmium and selenide ions to CdSe quantum dots (QDs) .
Mode of Action
CdSe interacts with its targets through a combination of ionic and covalent bonding . Each anion is surrounded by four cations at the corners of a tetrahedron, and vice versa. This tetrahedral coordination is typical of sp3 covalent bonding, but this material also has a substantial ionic character .
Biochemical Pathways
The enzyme NADH-dependent nitrate reductase reduces cadmium and selenide ions to CdSe QDs . Factors such as pH, temperature, synthesizing route, and substrate concentration affect the final product’s size and form .
Pharmacokinetics
It’s known that many novel new molecules fail to reach the clinical development phase due to poor biopharmaceutical properties, which translate into poor bioavailability and undesirable pharmacokinetic properties .
Result of Action
CdSe exhibits unique optical and electrical properties . It is used in a wide range of applications, including photovoltaics, solar cells, LEDs, photocatalysts, optical sensors, medical applications, and optical amplifiers .
Action Environment
The synthesis of CdSe QDs is influenced by environmental factors such as pH, temperature, and substrate concentration . Biosynthesis of quantum dots by microorganisms is an environmentally friendly and cost-effective green technology . The core/shell configuration has become a popular technique to modify the activity of quantum dots by enhancing biocompatibility and stability .
Biochemical Analysis
Biochemical Properties
The enzyme NADH-dependent nitrate reductase plays a significant role in reducing cadmium and selenide ions to Cadmium selenide quantum dots (CdSe QDs) . Factors such as pH, temperature, synthesizing route, and substrate concentration affect the final product’s size and form .
Cellular Effects
The cytotoxicity of Cadmium selenide is mostly determined by the surface characteristics and size of the particles . The core/shell configuration has become a popular technique to modify the activity of quantum dots by enhancing biocompatibility and stability .
Molecular Mechanism
The molecular mechanism of Cadmium selenide involves the reduction of cadmium and selenide ions to CdSe QDs by the enzyme NADH-dependent nitrate reductase . This process is influenced by various factors such as pH, temperature, synthesizing route, and substrate concentration .
Temporal Effects in Laboratory Settings
The stability and degradation of Cadmium selenide are influenced by the core/shell configuration, which enhances its biocompatibility and stability .
Dosage Effects in Animal Models
Its cytotoxicity suggests that high doses could potentially have adverse effects .
Metabolic Pathways
The enzyme NADH-dependent nitrate reductase plays a crucial role in its synthesis .
Transport and Distribution
The transport and distribution of Cadmium selenide within cells and tissues are influenced by its size and surface characteristics .
Subcellular Localization
The subcellular localization of Cadmium selenide is yet to be fully understood. Its size and surface characteristics likely influence its activity and function within specific compartments or organelles .
Preparation Methods
Cadmium selenide (CdSe) can be synthesized through various methods. One common method involves the reaction of cadmium oxide with elemental selenium in a trialkylphosphine solvent . Another method is the high-pressure vertical Bridgman method or high-pressure vertical zone melting for the preparation of bulk crystalline cadmium selenide . For the production of cadmium selenide nanoparticles, methods such as arrested precipitation in solution, synthesis in structured media, high-temperature pyrolysis, sonochemical, and radiolytic methods are employed .
Chemical Reactions Analysis
Cadmium selenide (CdSe) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can be produced by treating cadmium chloride or sulfate with hydrogen selenide . In an electrochemical deposition process, cadmium selenide can be formed from cadmium ions and selenite ions under acidic or alkaline conditions . The major products formed from these reactions include cadmium selenide itself and byproducts depending on the specific reagents and conditions used.
Scientific Research Applications
Cadmium selenide (CdSe) has a wide range of scientific research applications. In chemistry, it is used in the development of various modern technologies of solid-state devices such as solar cells, high-efficiency thin film transistors, optoelectronic devices, laser diodes, nanosensing, and biomedical imaging . In biology and medicine, cadmium selenide nanoparticles are used for biofluorescent tagging and medical imaging . In industry, cadmium selenide is used in the production of pigments and as a component of photocatalysts .
Comparison with Similar Compounds
Cadmium selenide (CdSe) is often compared with other II-VI semiconductors such as cadmium sulfide, cadmium telluride, zinc selenide, and mercury (II) selenide . Each of these compounds has unique properties that make them suitable for different applications. For example, cadmium sulfide is commonly used in solar cells and photodetectors, while cadmium telluride is used in thin-film solar cells. Zinc selenide is used in infrared optics, and mercury (II) selenide is used in infrared detectors . Cadmium selenide (CdSe) stands out due to its unique optical and electronic properties, making it highly suitable for applications in light-emitting diodes and biofluorescent tagging .
Properties
IUPAC Name |
selanylidenecadmium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCDIIAORKRFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdSe | |
| Record name | cadmium selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061651 | |
| Record name | Cadmium selenide (CdSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to brown solid; Turns red in sunlight; [Merck Index] Red or black odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Cadmium selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
331269-19-3, 157453-13-9, 1306-24-7 | |
| Record name | Cadmium selenide (Cd3Se3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331269-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium selenide (Cd6Se6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157453-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium selenide (CdSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium selenide (CdSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


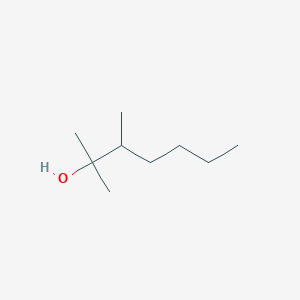
![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)


